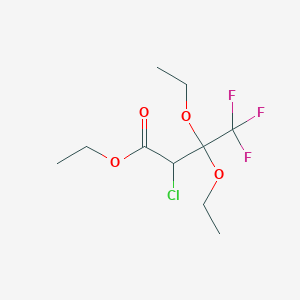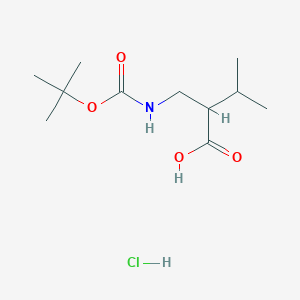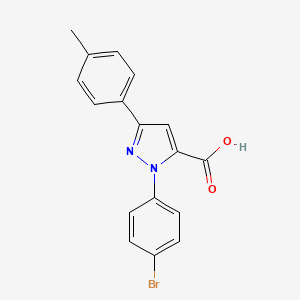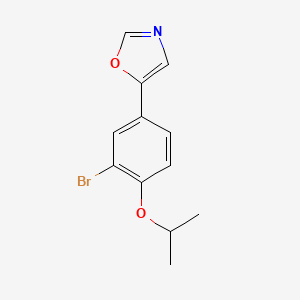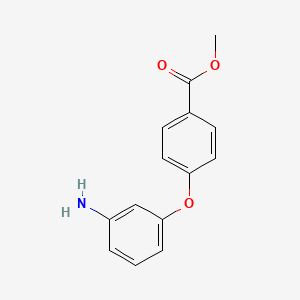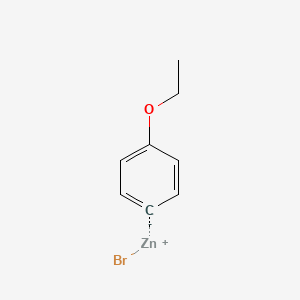
4-Chloro-3-formylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-formylphenylboronic acid is a derivative of phenylboronic acids, which are used as synthetic intermediates in organic synthesis . It is an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . The substance finds industrial application as a stabilizer and inhibitor for enzymes .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid, a compound similar to this compound, was reported by the group of Heinrich Nöth in 1990 . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .Molecular Structure Analysis
Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .Chemical Reactions Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis
4-Formylphenyl boronic acid crystallizes in colorless needles or is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity
- 4-Chloro-3-formylphenylboronic acid (4FPBA) has been studied for its conformational, structural, vibrational, electronic properties, and molecular docking with anti-apoptotic proteins, revealing its potential in the synthesis of many inhibitors of serine proteases (Tanış, Kurt, Yalçın, & Ercan, 2020).
Antifungal Activity
- 4FPBA analogs, such as 4-fluoro-2-formylphenylboronic acid, have demonstrated significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Supramolecular Architecture
- The crystal structures of 4-chlorophenylboronic acids, including 4FPBA, reveal details about molecular interactions and packing, which are important for designing materials and understanding their properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Spectroscopic Studies
- Spectroscopic studies (IR, Raman) of 4FPBA and its analogs contribute to understanding the adsorption mechanisms and the influence of substituents on the molecular structure (Piergies, Proniewicz, Ozaki, Kim, & Proniewicz, 2013).
Drug Delivery Applications
- Research on 4-formylphenylboronic acid conjugated chitosan for insulin delivery shows the potential of 4FPBA derivatives in developing self-regulated insulin delivery systems (Siddiqui, Billa, Roberts, & Osei, 2016).
Synthetic Applications in Organic Chemistry
- The use of 4FPBA in Suzuki-Miyaura coupling reactions has been explored, indicating its importance in the synthesis of biaryl compounds, a key process in organic synthesis (Meier, Legraverant, Müller, & Schaub, 2003).
Chemical Education
- 4FPBA has been incorporated in undergraduate laboratory experiments, highlighting its utility in teaching modern techniques like high-throughput experimentation in chemistry education (Lee, Schmink, & Berritt, 2020).
Mecanismo De Acción
Boronic acid is a strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chloro-3-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAAFMSZJGQITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




